Amitrole 15N 100 microg/mL in Methanol

Description

Methodologies for 15N Labeling of Chemical Compounds

The incorporation of the stable isotope nitrogen-15 (B135050) (¹⁵N) into chemical compounds is a foundational technique in various scientific fields, allowing researchers to trace the fate of nitrogen-containing molecules in chemical and biological systems. nist.gov Several methodologies exist for this purpose, each with specific advantages.

Direct Incorporation: This is one of the most straightforward methods, involving the use of ¹⁵N-labeled precursors in a chemical reaction. For the synthesis of nitrogen heterocycles like amitrole (B94729), a common precursor is ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) or potassium nitrite (B80452) (K¹⁵NO₂). arkat-usa.org The synthesis is designed so that the labeled atom is built directly into the molecular skeleton of the target compound. nist.gov

Isotopic Exchange: In this technique, ¹⁴N atoms already present in a molecule are swapped for ¹⁵N atoms. This can be achieved through processes like the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which is particularly useful for modifying existing heterocyclic rings. researchgate.net The molecule is activated, its ring is opened by a ¹⁵N-containing reagent, and then it is re-closed, effectively embedding the isotope into the structure. nih.gov

Biosynthetic Incorporation: Primarily used for biologically derived molecules like proteins or natural products, this method involves growing organisms (e.g., bacteria, yeast, or plants) in a medium where the sole nitrogen source is ¹⁵N-labeled. nih.govyoutube.com The organism's natural metabolic pathways then incorporate the isotope into the molecules they synthesize. nih.gov

These labeling strategies enable the production of compounds that are chemically identical to their natural counterparts but are distinguishable by their mass, a critical feature for analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nist.govduke.edu

Production and Characterization of Amitrole 15N Standards

The production of an Amitrole-15N standard involves a multi-step chemical synthesis followed by rigorous characterization to confirm its identity, purity, and the extent of isotopic labeling.

Production: The synthesis of unlabeled amitrole (3-amino-1,2,4-triazole) is well-established and typically involves the cyclization of aminoguanidine (B1677879) with formic acid. orgsyn.orggoogle.com To produce Amitrole-15N, this pathway is adapted to use ¹⁵N-labeled starting materials. A plausible synthetic route involves the reaction of a ¹⁵N-labeled aminoguanidine precursor with formic acid. The labeled aminoguanidine can be synthesized from precursors like ¹⁵N-labeled potassium nitrite. arkat-usa.org This ensures that one or more of the nitrogen atoms in the final triazole ring are ¹⁵N isotopes.

Characterization: Once synthesized, the Amitrole-15N product must be thoroughly characterized to serve as a reliable analytical standard. The primary techniques used are mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): This is the most crucial technique for confirming successful labeling. High-resolution mass spectrometry is used to determine the precise molecular weight of the compound. A successful synthesis will show a mass shift corresponding to the number of ¹⁵N atoms incorporated (approximately 1.003 Da per ¹⁵N atom). MS is also used to determine the isotopic enrichment, which is the percentage of the labeled compound relative to any remaining unlabeled compound. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and to pinpoint the exact location of the ¹⁵N label(s) within the triazole ring. Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can show correlations between protons and the nitrogen atoms they are bonded to, confirming the position of the isotope. nih.govduke.edu

The data below summarizes the expected characterization results for a successfully synthesized Amitrole-15N standard.

| Analytical Technique | Parameter Measured | Expected Result for Amitrole-15N |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight & Isotopic Enrichment | Increased molecular weight corresponding to the number of ¹⁵N atoms; Isotopic enrichment typically >99%. |

| Nuclear Magnetic Resonance (NMR) | Chemical Structure & Label Position | Spectra consistent with the 3-amino-1,2,4-triazole structure; Signals confirming the specific location of the ¹⁵N atom(s). |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | High chemical purity, typically >98%, with a single major peak corresponding to Amitrole-15N. |

Preparation of Amitrole 15N Stock and Working Solutions (e.g., 100 µg/mL in Methanol)

The preparation of a precise 100 µg/mL stock solution of Amitrole-15N in methanol (B129727) is a critical step for its use as an internal standard in quantitative analysis. This process requires accuracy and adherence to standard laboratory procedures to ensure the final concentration is reliable. epa.govepa.gov

The procedure begins with the precise weighing of the solid Amitrole-15N standard using an analytical balance. asean.org The required mass is calculated to achieve the target concentration in the final volume. The weighed solid is then quantitatively transferred to a Class A volumetric flask of an appropriate volume (e.g., 10 mL or 100 mL).

A portion of the final volume of high-purity methanol is added to the flask to dissolve the solid completely. The flask may be gently swirled or sonicated to ensure full dissolution. Once the solid is dissolved, additional methanol is carefully added to bring the liquid level up to the calibration mark on the neck of the flask. The solution is then stoppered and inverted several times to ensure it is homogeneous. epa.gov This stock solution can then be used directly or diluted further to create working solutions for daily analysis.

The table below outlines the key steps and equipment for preparing a 100 µg/mL solution.

| Step | Action | Equipment/Material | Purpose |

|---|---|---|---|

| 1 | Calculate Mass | Calculator | Determine the exact mass of Amitrole-15N needed for the target concentration and volume. |

| 2 | Weigh Standard | Analytical Balance, Weighing Paper | Accurately measure the solid Amitrole-15N standard. |

| 3 | Transfer | Class A Volumetric Flask, Funnel | Quantitatively transfer the weighed solid into the flask to prevent loss of material. |

| 4 | Dissolve | High-Purity Methanol, Sonicator (optional) | Dissolve the solid completely in a portion of the solvent. |

| 5 | Dilute to Volume | High-Purity Methanol, Pipette/Dropper | Carefully add solvent to the calibration mark of the volumetric flask for a precise final volume. |

| 6 | Homogenize | Stoppered Volumetric Flask | Invert the flask multiple times to ensure a uniform concentration throughout the solution. |

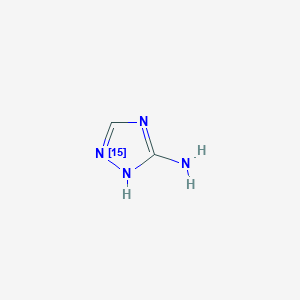

Structure

3D Structure

Properties

Molecular Formula |

C2H4N4 |

|---|---|

Molecular Weight |

85.07 g/mol |

IUPAC Name |

(215N)1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i5+1 |

InChI Key |

KLSJWNVTNUYHDU-HOSYLAQJSA-N |

Isomeric SMILES |

C1=[15N]NC(=N1)N |

Canonical SMILES |

C1=NNC(=N1)N |

Origin of Product |

United States |

Physicochemical Properties of Amitrole ¹⁵n in Methanol

Chemical Structure and Molecular Formula

The fundamental chemical structure of Amitrole-¹⁵N is identical to that of unlabeled amitrole, with the exception of the isotopic composition of its nitrogen atoms.

Molecular Formula: C₂H₄N₃¹⁵N nih.gov

Structure: A five-membered ring composed of two carbon atoms and three nitrogen atoms, with an amino group attached to one of the carbon atoms. In Amitrole-¹⁵N, one or more of the nitrogen atoms are the ¹⁵N isotope.

Physical and Chemical Properties

The physical and chemical properties of Amitrole-¹⁵N are largely dictated by the parent amitrole molecule.

Interactive Data Table: Physicochemical Properties of Amitrole

| Property | Value |

| Molecular Weight | ~85.07 g/mol (for the fully ¹⁵N labeled version) |

| Melting Point | 157-159 °C inchem.org |

| Water Solubility | 280 g/L at 25 °C inchem.org |

| Appearance | Odorless white to yellowish crystalline powder nih.goviarc.fr |

| Octanol/Water Partition Coefficient (log Pow) | -0.97 inchem.org |

Note: The molecular weight will vary depending on the number of ¹⁵N atoms incorporated.

Solubility and Stability in Methanol

Amitrole is soluble in methanol. iarc.fr A solution of Amitrole-¹⁵N at 100 microg/mL in methanol is prepared as a standard for analytical use. Methanol is a suitable solvent as it is compatible with many analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The stability of this solution is crucial for its use as a reliable standard.

Advanced Analytical Methodologies for Amitrole 15n Quantification and Characterization in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of polar pesticides like Amitrole (B94729). researchgate.net Its high sensitivity and selectivity allow for the detection of trace levels of the analyte in intricate sample matrices. In these applications, Amitrole 15N serves as an ideal internal standard (ISTD) because it co-elutes with the unlabeled Amitrole and exhibits identical chemical behavior during extraction, cleanup, and ionization, thereby correcting for any analyte loss or signal suppression/enhancement. eurl-pesticides.eu

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely established method for Amitrole residue analysis. researchgate.net Various methodologies have been developed for diverse matrices, including agricultural products and water samples. nih.govnih.gov A common workflow involves sample extraction using solvents like acidified methanol (B129727) or acetone, followed by a cleanup step, often employing solid-phase extraction (SPE) cartridges to remove interfering substances. eurl-pesticides.eunih.gov

For instance, an HPLC-MS/MS method developed for agricultural products demonstrated excellent performance, with limits of quantitation (LOQs) as low as 10 µg/kg for commodities like wheat, maize, and pork. nih.gov The quantification is typically achieved by monitoring specific precursor-to-product ion transitions for both Amitrole and the Amitrole 15N internal standard in Multiple Reaction Monitoring (MRM) mode. eurl-pesticides.eu

Table 1: HPLC-MS/MS Method Parameters for Amitrole Analysis in Agricultural Products

| Parameter | Value | Reference |

| Linearity Range | 0.005 - 0.1 mg/kg | nih.gov |

| Correlation Coefficient (r²) | 0.9997 | nih.gov |

| Average Recoveries | 67.5% - 98.1% | nih.gov |

| Relative Standard Deviations (RSDs) | 1.0% - 9.8% | nih.gov |

| Limit of Quantitation (LOQ) | 10 - 20 µg/kg | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with mass spectrometry, UPLC-MS/MS provides a powerful tool for trace-level quantification. fstjournal.com.br The enhanced chromatographic efficiency of UPLC systems can improve the separation of Amitrole from matrix interferences, leading to more accurate and precise measurements. fstjournal.com.br In such methods, the use of Amitrole 15N is indispensable for achieving reliable quantification, especially in multi-residue analysis where matrix effects can be highly variable. fstjournal.com.brnih.gov

The high polarity and water solubility of Amitrole make its retention on conventional reversed-phase (RP) HPLC columns challenging. researchgate.netnih.gov To overcome this, specialized chromatographic techniques are employed. While direct Ion Chromatography (IC) is one approach, a more common strategy is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns provide enhanced retention for polar compounds like Amitrole, allowing for effective separation from less polar matrix components. researchgate.net Another approach is the use of ion-pair chromatography, where a reagent is added to the mobile phase to form a less polar complex with the analyte, thereby increasing its retention on an RP column. nih.gov Coupling these advanced separation techniques with MS/MS detection, and using Amitrole 15N for normalization, ensures the accurate analysis of this difficult compound. eurl-pesticides.eu

Developing and validating a robust analytical method is critical for ensuring data quality. According to international guidelines, method validation involves demonstrating specificity, accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). mdpi.comnih.gov

For Amitrole analysis, this process involves fortifying blank matrix samples with known concentrations of both Amitrole and Amitrole 15N. Accuracy is assessed through recovery experiments, while precision is determined by calculating the relative standard deviation (RSD) of replicate measurements. nih.govnih.gov The use of matrix-matched calibration standards or, more effectively, an isotopically labeled internal standard like Amitrole 15N, is essential to mitigate the impact of matrix effects, which can suppress or enhance the analyte signal. eurl-pesticides.eufoodsafetyasia.orgrsc.org

Table 2: Summary of Validation Data for Amitrole Analysis in Water

| Parameter | Drinking Water | Surface Water | Reference |

| Limit of Quantification (LOQ) | 0.025 µg/L | 0.025 µg/L | nih.gov |

| Recovery (at 0.1 µg/L) | >95% | >75% | nih.gov |

| Repeatability (RSD) | <9% | <12% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS/MS) can also be used for Amitrole analysis. However, due to Amitrole's high polarity and low volatility, it is not directly amenable to GC analysis. researchgate.netjfda-online.com Therefore, a chemical derivatization step is mandatory to convert Amitrole into a more volatile and thermally stable compound suitable for gas-phase analysis. jfda-online.comsigmaaldrich.com

Derivatization chemically modifies the analyte to improve its chromatographic properties. jfda-online.com For Amitrole, the primary amino group on the triazole ring is the target for derivatization. The goal is to replace the active hydrogen atoms with non-polar functional groups, thereby increasing the molecule's volatility and reducing its polarity. jfda-online.comsigmaaldrich.com

Common derivatization strategies that could be applied to Amitrole include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable, volatile derivative.

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Alkylation: Introduction of an alkyl group to the molecule.

After derivatization, the resulting product can be effectively separated on a standard GC column and detected with high sensitivity and selectivity using a tandem mass spectrometer. In this workflow, Amitrole 15N would be derivatized alongside the native Amitrole, serving as the internal standard for the entire process, from derivatization through to detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for delineating the structural and dynamic properties of molecules. In the context of isotopically labeled compounds such as Amitrole-15N, ¹⁵N NMR provides a direct observational window into the nitrogen atoms' immediate chemical environment. This capability is invaluable for both confirming the molecule's structure and investigating its interactions with other chemical entities. aminer.org The incorporation of a ¹⁵N atom into a molecular structure can lead to observable isotope shifts, which serve as an additional feature for structural confirmation. rsc.org While the chemical shifts in 1D ¹⁵N NMR spectra are useful, the measurement of ¹³C–¹⁵N and ¹H–¹⁵N coupling constants offers unambiguous information about molecular structures. rsc.org

Solid-state NMR (ssNMR) is particularly adept at analyzing samples in their native solid form, a common state for amitrole when bound to soil particles or other solid matrices. The Cross Polarization (CP) technique is employed to enhance the signal of low-abundance nuclei like ¹⁵N by transferring magnetization from more abundant ¹H nuclei. nih.gov Concurrently, Magic Angle Spinning (MAS) averages out anisotropic interactions that would otherwise broaden the spectral lines in solid samples, thereby significantly improving spectral resolution. nih.gov

For Amitrole-15N, CP/MAS ¹⁵N-NMR can elucidate its interactions with environmental components. The ¹⁵N chemical shifts are sensitive to hydrogen bonding involving the nitrogen atoms of the triazole ring. By analyzing the principal values of the ¹⁵N chemical shift tensor, detailed insights into the electronic structure around the nitrogen nuclei can be obtained.

Key Research Findings from ssNMR:

Structural Verification: Confirms the covalent structure of Amitrole-15N in the solid phase. researchgate.net

Interaction Analysis: Changes in ¹⁵N chemical shifts provide evidence of hydrogen bonding and other non-covalent interactions.

Binding Site Identification: In studies where Amitrole-15N is complexed with a larger molecule or a surface, ssNMR can pinpoint the specific nitrogen atoms involved in the binding.

The following table summarizes typical ¹⁵N chemical shift ranges for nitrogen functionalities relevant to the analysis of Amitrole-15N.

| Nitrogen Functional Group | Typical ¹⁵N Chemical Shift Range (ppm) |

| Primary Aliphatic Amines | 0 to 60 science-and-fun.de |

| Pyrrole-like Nitrogens | 160 to 260 science-and-fun.de |

| Pyridine-like Nitrogens | 245 to 520 science-and-fun.de |

| Primary Amides | 110 to 120 science-and-fun.de |

Chemical shifts are referenced to nitromethane.

Solution-state ¹⁵N-NMR is a highly sensitive tool for probing the interactions of Amitrole-15N with other molecules in a solution. The wide chemical shift range of the ¹⁵N nucleus and its sensitivity to the local electronic environment allow for the detection of even subtle molecular interactions. researchgate.net

A primary application is in the study of binding events. When Amitrole-15N binds to a target, such as a protein or metal ion, the chemical shifts of the ¹⁵N nuclei at the interaction interface are perturbed. nih.gov These chemical shift perturbations (CSPs) can be monitored to map the binding site and determine the binding affinity. researchgate.net

Detailed Research Applications:

Protein-Ligand Binding: ¹⁵N NMR can be used to identify the binding site of amitrole on target enzymes.

Metal Complexation: This technique allows for the investigation of how Amitrole-15N coordinates with metal ions, which is crucial for understanding its environmental fate.

pH-Dependent Studies: The protonation state of the triazole ring can be effectively monitored by observing changes in ¹⁵N chemical shifts as a function of pH.

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. The most common form, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-mass ratio. mdpi.com

CZE is particularly well-suited for the analysis of amitrole, a small and polar molecule, offering high separation efficiency, rapid analysis times, and low consumption of samples and reagents. mdpi.comnih.gov The separation is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE) at a controlled pH. nih.gov

Key Parameters in CZE Method Development for Amitrole-15N:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical for achieving optimal separation. Phosphate or acetate (B1210297) buffers are commonly used. nih.govnih.gov

Applied Voltage: Higher voltages can reduce analysis time but may also generate Joule heating, potentially impacting resolution. nih.gov

Capillary Dimensions: The length and internal diameter of the capillary affect separation efficiency and analysis time.

Detection: UV detection is a common method for amitrole analysis. nih.gov For enhanced sensitivity and selectivity, electrochemical detection can also be employed. nih.gov

Sample Preparation and Extraction Protocols for ¹⁵N-Labeled Amitrole Analysis

Effective sample preparation is crucial for the accurate quantification of Amitrole-15N in complex matrices like soil, water, and biological tissues, as it isolates the analyte from interfering substances.

Solid-Phase Extraction (SPE) is a prevalent technique for sample cleanup and pre-concentration. cabidigitallibrary.org The method involves passing a liquid sample through a solid sorbent that retains the analyte, which is subsequently eluted with a suitable solvent. jcchems.com

Given that amitrole is a polar compound, a variety of SPE sorbents can be utilized. The selection of the appropriate sorbent is dependent on the sample matrix and the specific physicochemical properties of amitrole.

Common SPE Sorbents and Elution Solvents for Amitrole Analysis:

| SPE Sorbent Type | Interaction Mechanism | Typical Elution Solvent |

| Reversed-Phase (e.g., C18) | Hydrophobic interactions | Methanol, Acetonitrile |

| Normal-Phase (e.g., Silica) | Polar interactions (adsorption) | Dichloromethane, Ethyl Acetate |

| Ion-Exchange (e.g., SAX, SCX) | Electrostatic interactions | Buffered solutions, pH-adjusted solvents |

| Polymeric (e.g., Oasis HLB) | Mixed-mode (hydrophobic and polar) | Methanol, Acetonitrile |

Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that integrates extraction and cleanup into a single step, making it highly efficient for solid and semi-solid samples. nih.govrepec.org In MSPD, the sample is blended with a solid sorbent, such as C18-bonded silica, which disrupts the sample matrix and disperses its components onto the sorbent's surface. pjoes.com The resulting mixture is then packed into a column, and the analyte is eluted with an appropriate solvent. mdpi.com

Advantages of MSPD for Amitrole-15N Analysis:

Reduced Solvent Usage: MSPD significantly decreases the volume of organic solvents required compared to traditional liquid-liquid extraction methods. pjoes.com

Simplified Workflow: It combines extraction, cleanup, and pre-concentration into a single, streamlined procedure. nih.gov

High Recovery Rates: This technique can achieve excellent recoveries for amitrole from complex matrices such as soil and food products. pjoes.com

Optimized Solvent Extraction (e.g., Methanol-based)

The accurate quantification of amitrole in complex matrices, such as environmental and agricultural samples, is highly dependent on the efficiency of the initial extraction step. Methanol-based extraction has been widely adopted and optimized due to methanol's polarity and ability to effectively solubilize the polar amitrole molecule. nih.gov Methanol's high solvent strength and broad solubility enable fast and efficient extraction of a variety of compounds, including pesticides like amitrole. nih.gov

Optimized methanol-based protocols often involve modifications to the solvent and physical extraction process to maximize recovery and minimize matrix interference. A common approach involves the use of acidified methanol, typically with formic acid, to improve extraction efficiency. eurl-pesticides.eu For instance, a method for analyzing highly polar pesticides in foods of plant origin utilizes a mixture of methanol containing 1% formic acid. eurl-pesticides.eu This procedure involves adding the acidified methanol to the sample, followed by centrifugation and filtration before direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurl-pesticides.eu

Further optimization for specific matrices has been documented. For soil samples, an effective method involves extraction with a solution of 80% methanol and 20% water containing 10 mM potassium bromide. epa.gov This extraction is enhanced by sonic disruption of the soil-solvent mixture, followed by centrifugation. epa.gov The methanolic extract is then evaporated to dryness and the residue is redissolved in purified water for analysis. epa.gov For various agricultural products, the choice of extraction solvent can be tailored to the specific matrix; however, methanol remains a key component in many successful protocols. researchgate.net In some cases, extracts are further diluted to mitigate matrix effects during analysis. researchgate.net The versatility and efficiency of methanol make it a cornerstone of modern analytical methods for amitrole. nih.gov

The effectiveness of these optimized methods is demonstrated by the high recovery rates and good reproducibility achieved across various complex sample types.

Table 1: Recovery of Amitrole using Optimized Methanol-Based Extraction This table is interactive. You can sort and filter the data.

| Matrix | Extraction Solvent | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|---|

| Wheat | 1% Acetic Acid-25% Acetone* | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | researchgate.net |

| Maize | 1% Acetic Acid-25% Acetone* | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | researchgate.net |

| Peanut | 1% Acetic Acid-25% Acetone* | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | researchgate.net |

| Pineapple | 1% Acetic Acid-Dichloromethane* | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | researchgate.net |

| Apple | 1% Acetic Acid-Dichloromethane* | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | researchgate.net |

| Carrot | 1% Acetic Acid-Dichloromethane* | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | researchgate.net |

| Spinach | 1% Acetic Acid-Dichloromethane* | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | researchgate.net |

| Tea | 1% Acetic Acid Solution* | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | researchgate.net |

| Apples | MSPD** with Methanol Elution | CE-ED | 88 | Not Specified | nih.gov |

*Note: While these methods use co-solvents, they represent optimized extraction procedures for complex matrices as described in the literature. researchgate.net **Matrix Solid-Phase Dispersion (MSPD) with Capillary Electrophoresis-Electrochemical Detection (CE-ED). nih.gov

Application of Isotope-Labeled Internal Standards for Quantitative Analysis

In quantitative analysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision can be challenging due to matrix effects, and variations in sample preparation and instrument response. researchgate.netscispace.com The use of stable isotope-labeled (SIL) internal standards is a critical strategy to mitigate these issues. researchgate.net Amitrole 15N, a stable isotope-labeled version of amitrole, serves as an ideal internal standard for the quantification of the parent compound. olitecn.grfda.gov.tw

SIL internal standards have nearly identical physicochemical properties to the analyte being measured. szabo-scandic.com This means they co-elute chromatographically and experience similar extraction recovery, and crucially, similar ionization efficiency or suppression in the mass spectrometer's ion source. researchgate.netnih.gov By adding a known amount of Amitrole 15N to the sample at the beginning of the analytical process, any loss of analyte during extraction or clean-up, or any signal fluctuation during MS detection, will affect the internal standard to the same extent as the native amitrole. eurl-pesticides.euresearchgate.net

The quantification is based on the ratio of the MS signal of the native analyte to the signal of the SIL internal standard. eurl-pesticides.eu This ratio remains constant even if the absolute signal intensities vary, thus correcting for potential errors and significantly improving the accuracy and precision of the results. researchgate.net The use of SIL internal standards like Amitrole 15N is considered the gold standard in quantitative mass spectrometry as it effectively compensates for matrix-related signal suppression or enhancement, which is a common problem in the analysis of complex samples. eurl-pesticides.eunih.gov This approach is fundamental to developing robust and reliable analytical methods for residue analysis in food and environmental matrices. eurl-pesticides.euresearchgate.net

Table 2: Impact of Isotope-Labeled Internal Standard (IL-IS) on Assay Precision This table is representative and illustrates the typical improvement in analytical performance when using a stable isotope-labeled internal standard like Amitrole 15N.

| Parameter | Without IL-IS (e.g., External Calibration) | With IL-IS (e.g., Amitrole 15N) | Reference |

|---|---|---|---|

| Typical Matrix Effect | High variability in signal intensity | Compensated, leading to stable signal ratio | eurl-pesticides.euresearchgate.net |

| Precision (RSD %) | 15 - 30% | < 10% | nih.gov |

| Accuracy (% Bias) | Can be significant (> ±20%) | Typically within ±15% | researchgate.netnih.gov |

| Robustness | Susceptible to variations in recovery and instrument performance | High, corrects for procedural and instrumental variability | scispace.com |

Environmental Fate and Transport Studies of Amitrole Utilizing 15n Tracing

Investigation of Degradation Pathways and Mineralization under Varied Environmental Conditions

The persistence of Amitrole (B94729) in the environment is largely dictated by its degradation, a process influenced by a combination of biological and chemical factors. ¹⁵N tracing studies are instrumental in determining the ultimate fate of the nitrogen component of the molecule, distinguishing between its incorporation into microbial biomass, its transformation into other nitrogenous compounds, or its complete mineralization.

The degradation of Amitrole in soil and aquatic environments is significantly affected by the presence or absence of oxygen. Generally, the breakdown is more rapid under aerobic conditions. nih.gov In aerobic environments, microbial activity is typically higher, leading to faster degradation. Studies have shown that the persistence of Amitrole at recommended application rates is approximately 2 to 4 weeks in soil. taylorfrancis.com

Under anaerobic conditions, such as in flooded soils or deeper sediment layers, the degradation rate of Amitrole is considerably slower. nih.gov The specific pathways can also differ, with reductive processes becoming more significant. The use of ¹⁵N-labeled Amitrole allows researchers to follow the transformation of the triazole ring nitrogen under both conditions, identifying whether it is converted into nitrogen gas (N₂), ammonium (B1175870) (NH₄⁺), or incorporated into organic matter.

Table 1: Factors Influencing Amitrole Degradation

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Oxygen Availability | Degradation is generally faster under aerobic conditions compared to anaerobic conditions. | nih.gov |

| Soil Moisture | Markedly affects degradation rates, indicating microbial and chemical process involvement. | inchem.org |

| Temperature | Influences the rate of microbial activity and chemical reactions, thereby affecting degradation speed. | inchem.org |

| Soil pH | Affects Amitrole's chemical form and microbial populations, thus influencing degradation kinetics. | inchem.org |

Microorganisms play a crucial role in the breakdown of Amitrole in the environment. inchem.org Various soil bacteria and fungi can utilize Amitrole as a source of nitrogen. ¹⁵N tracing is essential to confirm that the nitrogen from the herbicide is being assimilated by microbial communities. These studies can quantify the amount of ¹⁵N incorporated into microbial biomass versus the amount released as mineralized nitrogen (e.g., NH₄⁺ or NO₃⁻).

The primary microbial degradation pathway involves the opening of the triazole ring, which leads to the formation of intermediates that can enter central metabolic pathways. inchem.org Research has identified potential metabolites such as urea (B33335) and cyanamide, which are then further broken down. inchem.org Some studies have shown that certain microorganisms, like Pseudomonas fluorescens, can metabolize degradation byproducts, such as cyanuric acid, as a nitrogen source, particularly when a supplementary carbon source is available. researchgate.net

Amitrole can be degraded by sunlight, particularly in aqueous environments. When exposed to UV light, Amitrole breaks down to form carbon dioxide, urea, and cyanamide. inchem.org The rate of photodegradation can be influenced by the presence of photosensitizing substances in the water, such as fulvic acids. researchgate.net

Advanced Oxidation Processes (AOPs) can significantly accelerate the degradation of Amitrole in water. cabidigitallibrary.org These processes generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), which readily attack the Amitrole molecule. Studies have determined the reaction rate constants of Amitrole with these radicals, demonstrating the high efficiency of these methods. cabidigitallibrary.org For instance, the UV/K₂S₂O₈ system has been shown to be particularly effective due to the generation of both SO₄⁻• and •OH radicals. cabidigitallibrary.org ¹⁵N-labeled Amitrole would be used in such studies to trace the formation of inorganic nitrogen species like ammonium and nitrate (B79036), confirming the extent of mineralization. researchgate.net

Table 2: Amitrole Degradation Rate Constants with Oxidizing Radicals

| Radical Species | Reaction Rate Constant (M⁻¹ s⁻¹) at pH 7 | Reference |

|---|---|---|

| Hydroxyl (HO•) | 5.85 ± 0.25 × 10⁸ | cabidigitallibrary.org |

| Sulfate (SO₄⁻•) | 3.77 ± 0.17 × 10⁸ | cabidigitallibrary.org |

| Carbonate/Bicarbonate (CO₃⁻•/HCO₃•) | 1.37 ± 0.12 × 10⁶ | cabidigitallibrary.org |

Assessment of Mobility and Leaching Behavior in Soil and Aquatic Systems

The potential for Amitrole to move from the point of application into groundwater or surface water is a key aspect of its environmental risk profile. Its mobility is primarily governed by its interaction with soil particles and its behavior in water.

The movement of Amitrole in soil is largely controlled by adsorption and desorption processes. Adsorption refers to the binding of the chemical to soil particles, which reduces its concentration in the soil solution and limits its mobility. researchgate.net Amitrole adsorption is strongly influenced by soil properties, particularly organic matter content and the presence of clay minerals. nih.gov

Theoretical and experimental studies suggest that hydrogen bonds form between Amitrole and the functional groups (e.g., carboxylic, phenolic) of humic substances in soil organic matter. researchgate.netorientjchem.org This interaction is a primary mechanism for its retention in soil. The strength of this binding affects how easily Amitrole can be released back into the soil solution (desorption). Desorption is often found to be inversely proportional to adsorption; soils that strongly adsorb Amitrole tend to release it more slowly. researchgate.net Using ¹⁵N-labeled Amitrole allows for precise measurement of the compound's distribution between the solid soil phase and the liquid phase (soil water), providing key data for calculating sorption coefficients (Kd).

Studies using soil columns have shown that Amitrole has the potential for leaching, particularly in sandy soils with low organic matter content. scielo.br In such soils, the low adsorption capacity allows the herbicide to be transported downward with infiltrating water, posing a risk to groundwater. scielo.br Conversely, in soils with higher clay and organic matter content, movement is significantly restricted. nih.gov Tracing the ¹⁵N label allows for a complete mass balance analysis within these models, showing how much of the herbicide is retained in different soil layers, how much is taken up by plants, how much is degraded, and how much is transported out of the system.

Binding to Soil Constituents and Organic Matter Fractions

The environmental behavior of the herbicide amitrole is significantly influenced by its interactions with soil components. Despite its high solubility in water, amitrole exhibits limited mobility in many soil environments due to its strong binding to soil constituents. mdpi.com This binding process is crucial as it dictates the herbicide's availability for degradation, plant uptake, and potential for leaching into groundwater. The extent of this interaction is dependent on various soil properties, including pH, cation exchange capacity, and clay content. wikipedia.org In acidic soils, amitrole can be moderately bound through cation-exchange reactions, resulting in moderate mobility, whereas it is more mobile in alkaline or neutral soils. nih.gov

Studies have shown that microbial metabolism is the primary route for amitrole degradation in soil, with a half-life ranging from less than one to 56 days in non-sterile aerobic soils. wikipedia.org However, a significant portion of amitrole and its degradation products can become incorporated into the soil matrix, forming what are known as bound residues. mdpi.com These residues are not easily extractable by conventional methods and represent a long-term reservoir of the xenobiotic in the soil environment. d-nb.info

Table 1: Factors Influencing Amitrole's Interaction with Soil

| Factor | Influence on Amitrole Behavior | Reference |

|---|---|---|

| Soil pH | Moderately bound in acidic soils, leading to moderate mobility. More mobile in neutral to alkaline soils. | nih.gov |

| Organic Matter | Strongly binds to organic matter, especially humic substances, reducing mobility. | mdpi.com |

| Clay Content & CEC | Higher clay content and cation exchange capacity (CEC) can increase binding and reduce dissipation rate. | wikipedia.org |

| Oxygen Availability | More persistent under anaerobic conditions. Under aerobic conditions, mineralization is the main degradation pathway. | mdpi.comnih.gov |

Dissolved organic matter (DOM), which includes humic and fulvic acids, plays a dual role in the fate of amitrole in the environment. On one hand, amitrole can form stable complexes with DOM, particularly with humic substances. This interaction is a key factor in the strong binding of amitrole to soil, which limits its leaching potential. mdpi.com Research investigating the environmental fate of amitrole in terrestrial and aquatic model ecosystems confirmed that its leaching behavior is low, irrespective of the presence of DOM, due to this strong binding. mdpi.com

Conversely, under certain conditions, DOM can enhance the transport of amitrole. In anaerobic soil environments, the addition of DOM has been observed to increase the movement of amitrole through soil columns. mdpi.com This suggests that while solid-phase humic substances immobilize the herbicide, soluble DOM-amitrole complexes can facilitate its transport, potentially increasing the risk of groundwater contamination under waterlogged or anaerobic conditions.

Bound residues are formed when a pesticide or its metabolites become physically entrapped or chemically bonded to soil organic matter. ontosight.ai In the case of amitrole, a significant portion of the applied herbicide can be transferred into the sediment of aquatic systems, with about one-third of this amount forming non-extractable bound residues. mdpi.com

Understanding the chemical nature and structure of these bound residues is critical for assessing the long-term environmental risk. Solid-state cross-polarization (CP) magic angle spinning (MAS) ¹⁵N-NMR spectroscopy is a powerful analytical technique used to elucidate the structure of bound xenobiotics. nih.gov By using ¹⁵N-labeled amitrole, researchers can trace the nitrogen atom from the herbicide into the complex soil organic matter matrix. This technique allows for the direct observation of the chemical environment of the nitrogen atom, providing insights into the types of chemical bonds formed between amitrole (or its metabolites) and humic substances. ontosight.ainih.gov While the application of ¹⁵N-NMR requires the use of isotopically labeled compounds and can be challenging due to the low natural abundance and sensitivity of the ¹⁵N isotope, it provides invaluable information on the binding mechanisms that would otherwise be unobtainable. ontosight.ai

Influence on Non-Target Organisms and Microbial Communities within Environmental Systems

The nitrogen cycle is a critical biogeochemical process mediated by a diverse community of soil microorganisms. Key processes include nitrogen fixation, ammonification, nitrification, and denitrification. encyclopedia.pub Herbicides can interfere with these processes by affecting the populations of microorganisms responsible for them. mdpi.com For instance, some herbicides have been shown to inhibit the activity of nitrogen-fixing bacteria and ammonia-oxidizing archaea and bacteria, which are crucial for the first step of nitrification (the conversion of ammonium to nitrite). encyclopedia.pubresearchgate.net

Nitrification and denitrification are the primary microbial processes responsible for the production of nitrous oxide (N₂O), a potent greenhouse gas. okstate.edumdpi.com Any substance that alters the rates of these processes can, therefore, influence N₂O emissions from soil. For example, inhibiting nitrification can reduce the availability of nitrate (NO₃⁻), which is the substrate for denitrification, potentially leading to lower N₂O emissions. mdpi.com However, the relationship is complex, as factors like soil moisture, temperature, and organic matter content also play significant roles. okstate.edu

The use of ¹⁵N tracing is a definitive method for quantifying the rates of specific nitrogen transformations and distinguishing the sources of N₂O. wikipedia.org By applying a ¹⁵N-labeled substrate, such as ¹⁵NH₄⁺ or ¹⁵NO₃⁻, researchers can track the movement of the isotope through the different pools of the nitrogen cycle and into the N₂O emitted from the soil. This allows for the precise calculation of process rates and helps to differentiate between N₂O produced via nitrification and denitrification. wikipedia.org

While extensive research exists on the effects of various herbicides on the nitrogen cycle, specific studies utilizing ¹⁵N tracing to investigate the direct impact of amitrole on nitrogen transformations and N₂O emissions are not prominent in the reviewed literature. However, based on the known effects of other herbicides, it can be hypothesized that amitrole could potentially influence the microbial communities involved in nitrogen cycling.

Table 2: Potential Effects of Herbicides on Key Nitrogen Cycle Processes

| Nitrogen Cycle Process | Mediating Microorganisms | Potential Herbicide Impact | Consequence for N₂O Emission |

|---|---|---|---|

| Nitrogen Fixation | Nitrogen-fixing bacteria (e.g., Rhizobium, Azotobacter) | Inhibition of bacterial growth or the nitrogenase enzyme. encyclopedia.pub | Indirect effect; reduces overall N input into the system. |

| Nitrification (Ammonia Oxidation) | Ammonia-oxidizing bacteria (AOB) & archaea (AOA) | Inhibition of key enzymes, leading to reduced conversion of NH₄⁺ to NO₃⁻. researchgate.net | Potential reduction in N₂O produced as a byproduct of nitrification. |

| Denitrification | Denitrifying bacteria | Inhibition of denitrifying enzymes or alteration of anaerobic conditions. encyclopedia.pub | Can either decrease N₂O production or increase it by inhibiting the final reduction step to N₂. |

A targeted study employing ¹⁵N-labeled fertilizers in amitrole-treated soil microcosms could precisely quantify its effects. Such an experiment would reveal whether amitrole stimulates or inhibits nitrification and denitrification, and how it alters the partitioning of nitrogen between plant uptake, microbial immobilization, leaching, and gaseous losses as N₂O and N₂.

Metabolic and Biotransformation Research of Amitrole 15n in Biological Systems

Absorption and Translocation Studies in Plants

The uptake of amitrole (B94729) does not seem to be facilitated by a specific carrier mechanism, as absorption is a linear function of the external concentration. nih.gov However, it is sensitive to external pH, with acidic conditions stimulating absorption at lower concentrations. nih.gov Once absorbed, amitrole can be detected in the xylem stream for translocation throughout the plant. nih.gov Investigations into cultured tobacco cells and leaf protoplasts further support that amitrole enters cells via simple diffusion, a process that is independent of pH and energy. nih.gov The use of labeled forms like Amitrole 15N enables researchers to meticulously track its movement from the roots or leaves to other plant tissues, providing critical data on its distribution patterns. usda.gov This is particularly important in understanding mechanisms of herbicide resistance, where reduced absorption or impaired translocation can play a significant role. usda.gov

Interactive Table 1: Amitrole Absorption Characteristics in Plants

| Parameter | Finding | Plant System | Citation |

|---|---|---|---|

| Transport Mechanism | Passive, simple diffusion | Bean roots, Tobacco cells | nih.govnih.gov |

| Carrier Facilitation | Not facilitated by a carrier | Bean roots | nih.gov |

| pH Sensitivity | Stimulated by acidic conditions | Bean roots | nih.gov |

| Energy Dependence | Energy independent | Tobacco cells | nih.gov |

| Permeability Coefficient | ~2.12 (± 0.47) × 10⁻⁹ m/s | Bean roots | nih.gov |

Elucidation of Metabolite Formation and Transformation Pathways

Once absorbed, xenobiotics like amitrole can be subjected to various metabolic processes, or biotransformation, which can alter their chemical structure and activity. A known metabolic derivative of amitrole in plants is β-(3-amino-1,2,4-triazolyl-1-)α-alanine, sometimes referred to as 3-ATAL. cambridge.org This metabolite is formed from the parent compound within the plant tissues. documentsdelivered.com

However, studies using radiolabeled amitrole (amitrole-5-14C) have shown that the parent compound itself can also be directly incorporated into plant proteins. cambridge.org In experiments with bean plants, hydrolysis of proteins containing the radioactive label revealed that most of the activity was recovered as unchanged amitrole, not the 3-ATAL metabolite. cambridge.org This suggests that the entry of amitrole into the protein structure may occur through a free radical formation mechanism, particularly in the presence of light and riboflavin. cambridge.org By using Amitrole 15N, researchers can employ techniques like mass spectrometry to differentiate between the parent compound and its nitrogen-containing metabolites, allowing for a precise elucidation of these transformation pathways and the relative abundance of each chemical species within the plant.

In Vivo Stable Isotope Labeling for Metabolomic and Proteomic Analysis

The use of stable isotopes, such as the 15N in Amitrole 15N, is a cornerstone of modern metabolomic and proteomic research. wikipedia.org In vivo metabolic labeling allows for the accurate and sensitive comparison of proteomes between different states, for example, a plant treated with a herbicide versus an untreated control. nih.govfrontiersin.org In this approach, one system is grown on a medium containing a "heavy" isotope like 15N, leading to the incorporation of this isotope into all of its proteins. nih.govresearchgate.net

When this 15N-labeled proteome is mixed with an unlabeled ("light") proteome from the control system, the samples can be processed and analyzed together by mass spectrometry. frontiersin.org Because chemically identical peptides from the light and heavy samples are distinguished by a specific mass difference, the relative abundance of proteins between the two samples can be quantified with high accuracy. nih.govfrontiersin.org This technique minimizes experimental variability that can be introduced during sample preparation. frontiersin.org The application of Amitrole 15N allows scientists to not only trace the compound's direct metabolic fate but also to observe its downstream effects on the entire proteome of the organism.

Amitrole 15N serves as an invaluable tracer to study the intricate network of nitrogen metabolism in plants and microorganisms. wikipedia.org Because the 15N isotope is chemically identical to the more abundant 14N, it participates in the same biochemical reactions, allowing its journey to be followed through various metabolic pathways. wikipedia.org The conversion of the 15N-labeled compound into subsequent products can be directly linked through its unique isotopic signature. wikipedia.org

This technique enables researchers to quantify the rates of nitrogen transformations and understand how a xenobiotic like amitrole perturbs the natural nitrogen cycle. wikipedia.orgresearchgate.net For instance, studies can determine how amitrole affects key processes such as nitrate (B79036) uptake, translocation to the shoots, and the activity of crucial enzymes like nitrate reductase. The use of 15N tracers has been instrumental in demonstrating how other herbicides can disrupt nitrogen assimilation, leading to a decrease in protein synthesis. nih.gov By applying Amitrole 15N, researchers can precisely measure its impact on the plant's ability to take up and utilize nitrogen from the environment, providing a detailed picture of its metabolic interference.

Interactive Table 2: Hypothetical Research Findings from an Amitrole 15N Study

| Parameter Measured | Observation | Implication |

|---|---|---|

| 15N Content in Roots | Decreased uptake of 15N-labeled nitrate | Interference with root nitrogen absorption |

| 15N Translocation to Shoots | Reduced 15N content in leaf tissue | Inhibition of nitrogen transport from root to shoot |

| Nitrate Reductase Activity | Lower enzyme activity in treated plants | Direct or indirect inhibition of a key N-assimilation enzyme |

| "De Novo" Protein Synthesis | Reduced incorporation of 15N into new proteins | Disruption of overall nitrogen metabolism and protein production |

During metabolic processes, enzymes often exhibit a slight preference for the lighter isotope (14N) over the heavier one (15N), a phenomenon known as isotopic fractionation. researchgate.net This discrimination occurs because molecules containing the lighter isotope can react slightly faster. sethnewsome.org As a result, the product of an enzymatic reaction becomes depleted in 15N (enriched in 14N) relative to the substrate pool. researchgate.net

Measuring the natural abundance of 15N (expressed in delta notation, δ15N) in different plant tissues and metabolites can provide insights into nitrogen fluxes and metabolic pathways. wikipedia.orgnih.gov For example, significant fractionation is known to occur during nitrate assimilation by the enzyme nitrate reductase. acs.org By introducing a labeled compound like Amitrole 15N, researchers can study how it affects these fractionation patterns. Changes in the isotopic composition of various nitrogen pools within the plant can reveal alterations in metabolic fluxes and help pinpoint specific steps in a pathway that are affected by the herbicide. researchgate.net

Investigation of Enzyme-Catalyzed Reactions and Inhibition Mechanisms

The primary mode of action for amitrole as a herbicide is through the inhibition of a specific enzyme-catalyzed reaction. nih.gov Research has identified this target as imidazoleglycerol-phosphate dehydratase (IGPD), an essential enzyme in the histidine biosynthesis pathway. nih.goviaea.orgwikipedia.org This enzyme catalyzes the sixth step in the production of the amino acid histidine. wikipedia.orgnih.gov

Amitrole acts as a competitive inhibitor of this enzyme, meaning it binds to the active site and prevents the natural substrate, imidazoleglycerol phosphate, from binding. iaea.org The affinity of amitrole for the enzyme is significantly higher than that of the natural substrate. iaea.org This inhibition blocks the production of histidine, which is vital for protein synthesis and plant growth. In some organisms, this blockage leads to an accumulation of imidazoleglycerol phosphate, which in turn depletes the purine (B94841) pool, causing broader metabolic disruption. iaea.org Furthermore, studies have shown that the inhibitory effect of amitrole on plant IGPD can be enhanced by the presence of phosphate, indicating a synergistic interaction. nih.gov The use of Amitrole 15N in structural biology and kinetic studies can help to further delineate the precise binding interactions and the mechanism of this potent enzyme inhibition.

Advanced Research Applications of Amitrole 15n in Systems Biology and Ecological Modeling

Metabolic Flux Analysis (MFA) and Pathway Discovery using 15N Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov The use of stable isotope tracers, such as 15N-labeled compounds, is central to MFA as it allows researchers to track the flow of atoms through metabolic pathways. medchemexpress.com By introducing Amitrole (B94729) 15N into a biological system, such as a plant or microbial culture, scientists can trace the nitrogen atom from Amitrole as it is incorporated into various metabolites.

This approach provides unparalleled insights into the metabolic wiring of cells. nih.govspringernature.com The labeling patterns of intracellular metabolites are determined by the metabolic fluxes, and by measuring these patterns, researchers can infer the rates of intracellular reactions. nih.gov For instance, if Amitrole 15N is metabolized by an organism, the 15N label can be tracked to identify the specific enzymes and pathways involved in its degradation or transformation. This is crucial for discovering novel metabolic pathways and understanding the mechanisms of herbicide resistance or detoxification. researchgate.net

Dual isotopic labeling, combining 15N with 13C, can further enhance the resolution of MFA, allowing for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This integrated approach provides a more comprehensive understanding of the metabolic response to Amitrole exposure.

A hypothetical MFA experiment could yield data on how Amitrole 15N is processed. The table below illustrates the kind of data that can be generated.

| Metabolite | 15N Incorporation (%) | Implied Pathway Activity |

| Glutamate | 15.2 | High (Indicates nitrogen assimilation from Amitrole) |

| Aspartate | 8.5 | Moderate |

| Alanine | 5.1 | Low |

| Unchanged Amitrole | 71.2 | Incomplete metabolism |

Quantitative Proteomics and Metabolomics with 15N Labeling

Quantitative proteomics and metabolomics are essential tools in systems biology for understanding how organisms respond to external stimuli at the molecular level. Stable isotope labeling with 15N is a widely used method for accurate and unbiased quantification of changes in protein and metabolite levels. nih.gov In this approach, one set of organisms is grown in a medium containing a 15N nitrogen source, while a control group is grown with the natural abundance 14N.

By exposing an organism to unlabeled Amitrole and using a 15N-labeled proteome as an internal standard, researchers can precisely quantify changes in protein expression. nih.govopenaccesspub.org This technique, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or metabolic labeling, allows for the mixing of samples at an early stage, minimizing experimental variability. biorxiv.orgresearchgate.net The mass spectrometer can distinguish between the "light" (14N) and "heavy" (15N) peptides, and the ratio of their signal intensities provides a precise measure of the change in protein abundance. nih.govresearchgate.net

Similarly, in metabolomics, 15N labeling helps to identify and quantify nitrogen-containing metabolites derived from Amitrole. researchgate.net This is particularly useful for matching biosynthetic gene clusters to their corresponding secondary metabolites. researchgate.net A study on the effect of the pollutant toluene (B28343) on Tetrahymena pyriformis demonstrated how 15N-labeled arginine could be used to trace disturbances in nitrogen metabolism, showing increased ammonia (B1221849) production and altered amino acid profiles. nih.govnih.gov

The following table presents hypothetical data from a quantitative proteomics experiment investigating the effects of Amitrole.

| Protein | Function | Fold Change (Amitrole-treated vs. Control) |

| Glutathione S-transferase | Detoxification | +2.5 |

| Cytochrome P450 | Metabolism | +1.8 |

| Photosystem II D1 protein | Photosynthesis | -3.2 |

| Rubisco | Carbon Fixation | -2.1 |

Tracing Pollutant Dynamics and Ecological Cycles for Environmental Assessment

The stable isotope 15N is a powerful tracer for studying the nitrogen cycle and the fate of nitrogen-containing pollutants in the environment. wikipedia.org By releasing Amitrole 15N in a controlled ecosystem, such as a soil microcosm or an aquatic environment, scientists can track its movement, transformation, and incorporation into various environmental compartments. This technique allows for the precise quantification of reaction rates and the differentiation of specific nitrogen conversions from a network of simultaneous reactions. wikipedia.org

For example, 15N-labeled fertilizers have been used extensively to study nitrogen flows in agro-ecosystems, including plant uptake, soil retention, and losses to the environment. kit.eduresearchgate.net A similar approach with Amitrole 15N can determine its persistence in soil, its uptake by plants and microorganisms, and its potential for leaching into groundwater. This information is critical for assessing the environmental risk of this herbicide.

Isotope ratio mass spectrometry (IRMS) is a key analytical technique in these studies, as it can detect the unique "isotope fingerprint" of pollutants, helping to identify their sources and trace their pathways in the environment. youtube.com By analyzing the δ15N values of different environmental samples, researchers can follow the fate of the nitrogen from Amitrole 15N as it moves through the ecosystem. researchgate.net

The table below shows a hypothetical distribution of Amitrole 15N in a soil ecosystem over time.

| Environmental Compartment | 15N Recovery (%) after 30 days | 15N Recovery (%) after 90 days |

| Soil Organic Matter | 45 | 60 |

| Microbial Biomass | 20 | 15 |

| Plant Uptake | 10 | 15 |

| Leached Fraction | 5 | 10 |

Development of Predictive Models for Environmental Behavior and Biotransformation

Data from tracer studies with Amitrole 15N are invaluable for developing and validating predictive models of its environmental behavior and biotransformation. wiley.com These models are essential tools for environmental risk assessment, as they can simulate the fate and transport of pesticides in various environmental scenarios. epa.gov

By providing precise data on degradation rates, uptake by organisms, and partitioning between soil, water, and air, 15N tracer studies help to parameterize and calibrate these models. researchgate.net For example, "gene-centric" models can be informed by data on the abundance and expression of functional genes involved in pesticide degradation, which can be linked to the metabolic pathways identified through 15N tracing. nih.gov

The following table lists key parameters in an environmental fate model that can be refined using data from Amitrole 15N studies.

| Model Parameter | Description | Data Source from 15N Study |

| k_deg | Degradation rate constant | Rate of disappearance of Amitrole 15N |

| K_oc | Soil organic carbon-water (B12546825) partitioning coefficient | Measurement of 15N in soil vs. water phases |

| BCF | Bioconcentration factor | 15N accumulation in organisms |

| f_leach | Leaching fraction | 15N detected in leachate |

Future Research Directions and Methodological Innovations

Integration of Multi-Omics Approaches with 15N-Labeling for Comprehensive Understanding

The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—with 15N-labeling offers a powerful strategy for a holistic understanding of amitrole's biological and environmental interactions. nih.govnih.govnih.gov Stable isotope labeling is a key technique in metabolomics for tracing the fate of compounds in biological systems. researchgate.netnih.gov By using 15N-labeled amitrole (B94729), researchers can track its transformation and incorporation into various biomolecules and metabolic pathways. researchgate.netnih.govresearchgate.net

A multi-omics approach can elucidate the complex mechanisms linking environmental exposure to biological outcomes. nih.govnih.gov For instance, proteomics can identify changes in protein expression in organisms exposed to amitrole, while metabolomics can reveal alterations in metabolic pathways. nih.govnih.gov The use of 15N-amitrole in such studies allows for the precise tracking of nitrogen from the herbicide into various cellular components, providing direct evidence of its metabolic fate. nih.govresearchgate.net This integrated approach is crucial for identifying novel biomarkers of exposure and for understanding the mechanisms of toxicity and degradation in different organisms and ecosystems.

Table 1: Potential Applications of Integrating Multi-Omics with 15N-Amitrole

| Omics Discipline | Application in 15N-Amitrole Research | Expected Outcomes |

|---|---|---|

| Metabolomics | Tracing the biotransformation of 15N-amitrole in soil, plants, and microorganisms. researchgate.netnih.govnih.gov | Identification of novel metabolites and degradation pathways. |

| Proteomics | Quantifying changes in protein expression in response to 15N-amitrole exposure. nih.gov | Understanding mechanisms of action and stress responses. |

| Transcriptomics | Analyzing gene expression changes to identify regulatory networks affected by amitrole. | Revealing the genetic basis of tolerance and degradation. |

| Genomics | Identifying genes and microbial populations involved in amitrole degradation. | Discovery of novel enzymes and pathways for bioremediation. |

Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity

Recent and future advancements in analytical instrumentation, particularly in mass spectrometry (MS), are set to significantly improve the detection and quantification of amitrole. embopress.orgchromatographyonline.com The use of 15N-labeled amitrole as an internal standard is a cornerstone of accurate quantification in complex matrices. science.govacanthusresearch.comamazonaws.comslideshare.netresearchgate.netresearchgate.net Stable isotope-labeled standards are ideal for chromatographic methods using mass spectrometric detection because they are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis, yet are distinguishable by their mass. acanthusresearch.comamazonaws.com

High-resolution mass spectrometry (HRMS), such as that performed with Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) instruments, provides exceptional mass accuracy and resolving power. nih.gov This enables the confident identification of amitrole and its transformation products in complex environmental and biological samples. nih.govspringernature.com The increased sensitivity of modern MS instruments allows for the detection of trace levels of amitrole, which is crucial for environmental monitoring and food safety applications. chromatographyonline.comlcms.czzjyfyxzz.com Furthermore, innovations in imaging mass spectrometry are opening up new avenues for visualizing the spatial distribution of amitrole in tissues and organisms. nih.gov

Table 2: Advantages of Using 15N-Amitrole in Advanced Analytical Techniques

| Analytical Technique | Advantage of Using 15N-Amitrole | Reference |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Serves as an ideal internal standard to correct for matrix effects and improve accuracy and precision. | slideshare.netresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Facilitates unambiguous identification and structural elucidation of novel metabolites. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Enables accurate quantification by compensating for variations during sample preparation and analysis. | nih.gov |

| Imaging Mass Spectrometry (IMS) | Allows for tracing the spatial distribution of amitrole and its metabolites within biological tissues. | nih.gov |

Exploration of Novel Biotransformation Pathways and Mechanisms

The use of 15N-labeled amitrole is instrumental in the discovery and elucidation of novel biotransformation pathways. nih.gov By tracing the 15N isotope, researchers can identify previously unknown metabolites and degradation products in various environmental compartments and biological systems. nih.govresearchgate.net This approach has been successfully used to identify nitrogen-containing secondary metabolites in microorganisms and can be applied to study the fate of amitrole. nih.gov

Stable isotope-resolved metabolomics (SIRM) combines stable isotope labeling with advanced analytical techniques like NMR and mass spectrometry to track the incorporation of isotopes into various metabolites. researchgate.net This provides a dynamic view of metabolic transformations. researchgate.netnih.gov Applying SIRM with 15N-amitrole can reveal the enzymatic reactions and microbial communities responsible for its degradation. This knowledge is not only fundamental to understanding the environmental persistence of amitrole but can also inform the development of bioremediation strategies.

Table 3: Methodologies for Exploring Novel Amitrole Biotransformation

| Methodology | Application to 15N-Amitrole Research | Expected Discoveries |

|---|---|---|

| Stable Isotope-Resolved Metabolomics (SIRM) | Tracking the flow of 15N from amitrole through metabolic networks in soil and aquatic ecosystems. researchgate.net | Identification of key intermediate metabolites and endpoints of degradation pathways. |

| High-Resolution Mass Spectrometry (HRMS) based Metabolite Identification | Structural elucidation of unknown 15N-containing peaks detected in environmental and biological samples. nih.gov | Characterization of novel conjugation and cleavage products of amitrole. |

| Microbial Community Analysis (Metagenomics) | Correlating the presence and abundance of specific microbial taxa with the degradation of 15N-amitrole. | Identification of novel amitrole-degrading microorganisms and enzymes. |

| In Vitro Enzymatic Assays | Using 15N-amitrole as a substrate to test the activity of purified enzymes or cell-free extracts. | Elucidation of specific enzymatic mechanisms and reaction kinetics. |

Standardization and Inter-Laboratory Comparability of 15N-Amitrole Research Methodologies

For research on 15N-amitrole to be robust and reproducible, the standardization of analytical methods and the assurance of inter-laboratory comparability are essential. The validation of analytical methods is a critical process to ensure they are "fit for purpose". nih.gov This involves assessing parameters such as scope, calibration, precision, and recovery. nih.gov The use of stable isotope-labeled internal standards like 15N-amitrole is a key component of many validated methods, but the purity of these standards is crucial for accurate results. nih.gov

Inter-laboratory validation studies are necessary to establish the reproducibility of analytical methods across different laboratories. science.gov Such studies help to identify and address potential sources of variability and to establish consensus protocols. The development of certified reference materials for 15N-amitrole would also greatly enhance the accuracy and comparability of measurements. Ensuring that data generated by different research groups are comparable is vital for building a coherent and reliable body of knowledge on the environmental fate and biological effects of amitrole.

Table 4: Key Considerations for Standardization and Inter-Laboratory Comparability

| Area of Standardization | Importance for 15N-Amitrole Research | Key Actions |

|---|---|---|

| Analytical Method Validation | Ensures that methods are accurate, precise, and reliable for their intended purpose. nih.gov | Rigorous in-house and collaborative validation studies. |

| Purity of Internal Standards | Impurities in 15N-amitrole standards can lead to significant analytical errors. nih.gov | Thorough characterization and certification of standard materials. |

| Inter-Laboratory Studies | Assesses the reproducibility of methods and identifies sources of systematic error between labs. science.gov | Participation in proficiency testing schemes and collaborative trials. |

| Certified Reference Materials (CRMs) | Provides a common point of reference for calibrating instruments and validating methods. | Development and dissemination of CRMs for amitrole and its metabolites. |

Q & A

Basic Research Questions

Q. How should Amitrole 15N 100 µg/mL in Methanol be stored to ensure stability for long-term analytical use?

- Methodological Answer : Store the solution at 2–8°C in tightly sealed amber vials to prevent solvent evaporation and photodegradation . For isotopic integrity (15N labeling), avoid repeated freeze-thaw cycles. Verify stability via periodic HPLC analysis (e.g., using a C18 column with methanol-water gradients) to monitor degradation products .

Q. What experimental protocols are recommended for preparing calibration curves using this standard?

- Methodological Answer : Dilute the standard in methanol to generate concentrations spanning 10–200 µg/mL. Use volumetric flasks for precise dilution, and validate linearity via triplicate injections on an HPLC system (e.g., 100% methanol mobile phase, UV detection at 254 nm). Example calibration

| Concentration (µg/mL) | Peak Area |

|---|---|

| 10 | 1500 |

| 50 | 7500 |

| 100 | 15000 |

| 200 | 30000 |

| Adjust based on detector sensitivity . |

Q. How can cross-contamination be minimized when handling this standard in multi-analyte workflows?

- Methodological Answer : Use dedicated glassware and syringes for the 15N-labeled compound. Rinse equipment with methanol between uses. Employ column regeneration protocols (e.g., 15-minute flush with 95% methanol) after HPLC runs to prevent carryover .

Advanced Research Questions

Q. What isotopic tracing methodologies are enabled by the 15N label in Amitrole for metabolic studies?

- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to track 15N incorporation into metabolites. For plant metabolism studies, apply the standard to soil or foliar systems, extract samples with methanol:water (70:30), and analyze isotopic ratios using a Q-TOF instrument. Normalize data against unlabeled amitrole controls to quantify metabolic flux .

Q. How can solvent-induced matrix effects be mitigated when quantifying Amitrole 15N in complex environmental samples?

- Methodological Answer : Employ matrix-matched calibration by spiking blank sample extracts (e.g., soil or water) with the standard. Use post-column infusion in LC-MS to identify ion suppression/enhancement zones. Adjust the mobile phase (e.g., add 0.1% formic acid) to improve ionization efficiency .

Q. What validation criteria are critical for ensuring method accuracy in isotopic dilution assays?

- Methodological Answer : Validate via:

- Recovery studies : Spike samples with Amitrole 15N at 50–150% of expected levels; target recovery of 85–115%.

- Precision : Calculate intra-day and inter-day RSD (<5% for HPLC, <10% for LC-MS).

- Specificity : Confirm absence of co-eluting peaks using HRMS or dual-wavelength UV detection .

Q. How do discrepancies in solvent purity (e.g., methanol grade) impact quantification of Amitrole 15N?

- Methodological Answer : Low-purity methanol (e.g., containing aldehydes) can form adducts with amitrole, altering retention times. Use gradient-grade methanol and pre-test batches via blank injections. If adducts are observed, switch to LC-MS with a stable isotope internal standard (e.g., Amitrole D4) for correction .

Q. What strategies resolve contradictions in environmental degradation data for Amitrole 15N across studies?

- Methodological Answer : Discrepancies often arise from differences in experimental matrices (e.g., soil pH, microbial activity). Replicate degradation assays under controlled lab conditions (e.g., OECD 307 guidelines). Use 15N-labeled standards to distinguish biotic vs. abiotic degradation pathways via δ15N isotopic signatures .

Method Development Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.